

Dual Targeting of FLT3 and BTK: A Technical Overview of CG-806 (Luxeptinib)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CG-806

Cat. No.: B606623

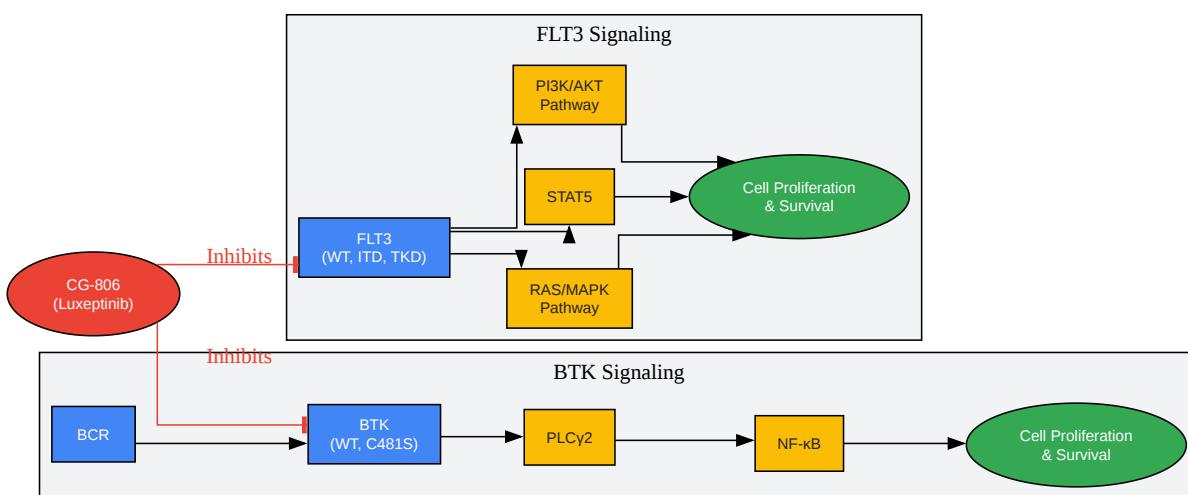
[Get Quote](#)

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of **CG-806** (luxeptinib), a first-in-class, orally bioavailable, non-covalent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and experimental validation of **CG-806** in hematologic malignancies.

Introduction

CG-806, also known as luxeptinib, is a potent multi-kinase inhibitor demonstrating significant anti-leukemia efficacy in preclinical models.^[1] It targets both wild-type and mutated forms of FLT3, a key driver in acute myeloid leukemia (AML), including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.^{[2][3]} Concurrently, **CG-806** potently inhibits both wild-type and C481S-mutated BTK, a critical component of the B-cell receptor (BCR) signaling pathway implicated in various B-cell malignancies.^[2] This dual inhibitory action provides a rational therapeutic strategy to overcome resistance mechanisms and improve outcomes in patients with these cancers.


Mechanism of Action: Dual Inhibition of FLT3 and BTK Signaling

CG-806 exerts its anti-tumor activity by simultaneously blocking the signaling cascades downstream of FLT3 and BTK.

In FLT3-mutant AML cells, inhibition of FLT3 by **CG-806** leads to the suppression of downstream signaling pathways, including the MAPK/AKT and STAT5 pathways.[3] This results in the induction of G1 phase cell cycle arrest and apoptosis.[1]

In B-cell malignancies, **CG-806**'s inhibition of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and activation.[2] This leads to decreased phosphorylation of downstream effectors and subsequent cell death.

Furthermore, **CG-806** has been shown to inhibit other kinases, such as Aurora kinases, which may contribute to its anti-cancer activity, particularly in FLT3-wildtype cells where it can induce G2/M arrest.[1][4]

[Click to download full resolution via product page](#)

CG-806 dual inhibition of FLT3 and BTK signaling pathways.

Quantitative Data: Inhibitory Potency of CG-806

The following tables summarize the in vitro inhibitory activity of **CG-806** against various kinases and its anti-proliferative effects in different cell lines.

Table 1: Kinase Inhibitory Potency of **CG-806** (IC50 values)

Target Kinase	IC50 (nM)	Reference
FLT3-WT	11	[5]
FLT3-ITD	0.30	[5]
FLT3-D835Y	8.26	[5]
FLT3-ITD + D835Y	9.72	[5]
FLT3-ITD + F691L	0.43	[5]
BTK-WT	8.4-9.3	[6]
BTK-C481S	2.5-13.1	[6]

Table 2: Anti-proliferative Activity of **CG-806** in Hematologic Malignancy Cell Lines (IC50 values)

Cell Line	Disease	FLT3 Status	BTK Status	IC50 (nM)	Reference
MV4-11	AML	ITD	Not Reported	0.17	[5]
MOLM-13	AML	ITD	Not Reported	0.82	[5]
Ba/F3 FLT3- WT	Murine Pro-B	WT (transfected)	Not Applicable	9.49	[5]
Ba/F3 FLT3- ITD	Murine Pro-B	ITD (transfected)	Not Applicable	0.30	[5]
Ba/F3 FLT3- D835Y	Murine Pro-B	D835Y (transfected)	Not Applicable	8.26	[5]
Ba/F3 FLT3- ITD+D835Y	Murine Pro-B	ITD+D835Y (transfected)	Not Applicable	9.72	[5]
Ba/F3 FLT3- ITD+F691L	Murine Pro-B	ITD+F691L (transfected)	Not Applicable	0.43	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of **CG-806** are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **CG-806** or vehicle control (e.g., DMSO) for 72 hours.
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Solubilization: Add 100 μ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

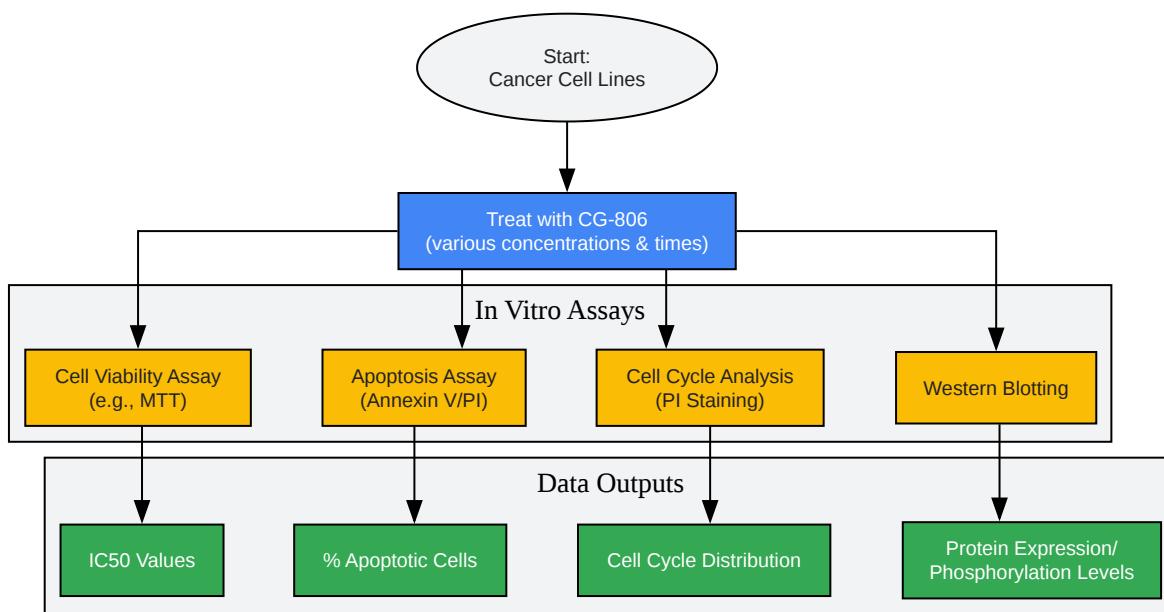
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Treat cells with **CG-806** or vehicle control for the desired time period (e.g., 48 hours).
- Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
- Data Acquisition: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.
- Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

- Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
- Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
- Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the


dark.

- Data Acquisition: Analyze the cells by flow cytometry.
- Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.

- Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-FLT3, total FLT3, phospho-BTK, total BTK, cleaved PARP) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Luxeptinib (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Phase 1a/b Trial of CG-806 in Patients with Relapsed/Refractory Acute Myeloid Leukemia or Higher-Risk Myelodysplastic Syndromes | Dana-Farber Cancer Institute [dana-farber.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Dual Targeting of FLT3 and BTK: A Technical Overview of CG-806 (LUXEPTINIB)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606623#understanding-the-dual-inhibition-of-flt3-and-btk-by-cg-806]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com